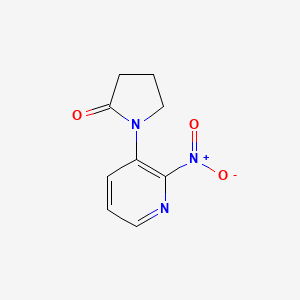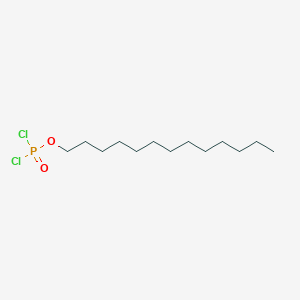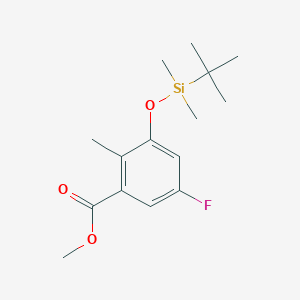
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group, a fluorine atom, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The fluorine atom is introduced via electrophilic fluorination, and the methyl ester is formed through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in pyridine.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Alkoxides in alcohol or amines in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted esters or amides.
Scientific Research Applications
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate: Lacks the fluorine atom, resulting in different reactivity and applications.
Methyl 3-((trimethylsilyl)oxy)-5-fluoro-2-methylbenzoate: Uses a trimethylsilyl group instead of TBDMS, affecting its stability and reactivity.
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-chloro-2-methylbenzoate: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate is unique due to the combination of the TBDMS protecting group, the fluorine atom, and the methyl ester. This combination imparts specific reactivity and stability, making it valuable for targeted synthetic applications and research studies .
Properties
Molecular Formula |
C15H23FO3Si |
|---|---|
Molecular Weight |
298.42 g/mol |
IUPAC Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C15H23FO3Si/c1-10-12(14(17)18-5)8-11(16)9-13(10)19-20(6,7)15(2,3)4/h8-9H,1-7H3 |
InChI Key |
LQUKVJPOSNXBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1O[Si](C)(C)C(C)(C)C)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


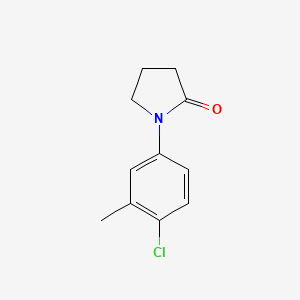
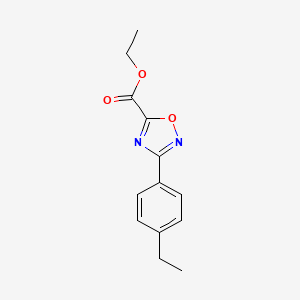


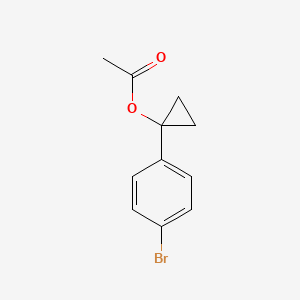
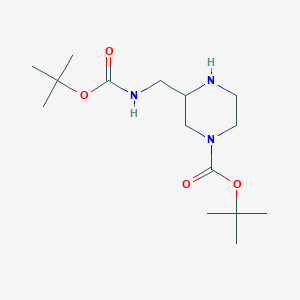
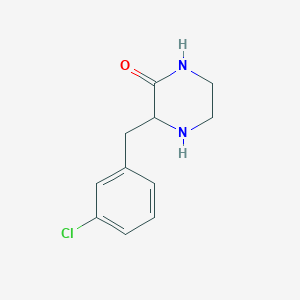
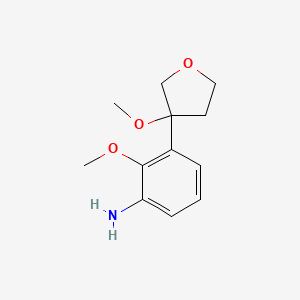
![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
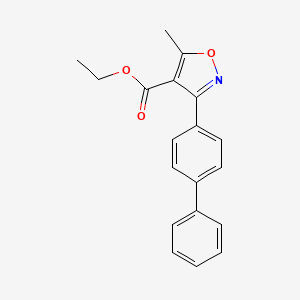
![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)
